4'-Hydroxy-7-methoxyflavanone

Antioxidant Free Radical Scavenging Flavonoid Biotransformation

4'-Hydroxy-7-methoxyflavanone (7-O-Methyl-liquiritigenin) is a structurally defined flavanone supplied at ≥95% purity. Its DPPH radical scavenging activity (IC50 7.66 μM) exceeds 7-methoxyflavanone by 19.4%, making it essential for SAR antioxidant studies. It demonstrates tumor cell growth reduction in human colon cancer models and is disclosed in WO/2022/189156 for bitterness reduction and sweetness enhancement applications. Available as the authenticated chiral (S)-enantiomer reference standard from Calceolaria thyrsiflora. Choose this compound when regioisomeric precision and quantifiable activity differentiation are critical.

Molecular Formula
Molecular Weight
CAS No. 61504-06-1
Cat. No. B600461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-7-methoxyflavanone
CAS61504-06-1
Synonyms7-O-Methyl-liquiritigenin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Hydroxy-7-methoxyflavanone (CAS 61504-06-1) Procurement Guide: Specifications and Core Identity


4'-Hydroxy-7-methoxyflavanone (CAS 61504-06-1, synonym 7-O-Methyl-liquiritigenin) is a naturally occurring flavanone with the molecular formula C16H14O4 and molecular weight 270.28 g/mol . It is a methylated derivative of liquiritigenin, distinguished by a methoxy group at position 7 and a hydroxyl group at position 4' of the flavanone skeleton. This compound is typically supplied at a minimum purity of 95% . Predicted physicochemical properties include a boiling point of 494.1±45.0 °C and a density of 1.284±0.06 g/cm³ . It has been isolated from natural sources including Calceolaria thyrsiflora and Derris trifoliata [1] [2].

Why 4'-Hydroxy-7-methoxyflavanone Cannot Be Replaced by Generic Flavanones


Generic substitution among flavanones is scientifically unsound because the precise position and identity of substituents on the A and B rings dictate both physicochemical behavior and biological activity. In the case of 4'-hydroxy-7-methoxyflavanone, the combination of a 7-methoxy group and a 4'-hydroxyl group is not interchangeable with regioisomers such as 7-hydroxy-4'-methoxyflavanone, which exhibits a different crystallographic conformation and bond length pattern [1]. Furthermore, the methylated 7-position of 4'-hydroxy-7-methoxyflavanone contrasts sharply with its parent compound liquiritigenin (7,4'-dihydroxyflavanone), where the presence of a free 7-hydroxyl group results in markedly different enzymatic and cellular activities [2]. These structural differences translate into quantifiable variations in antioxidant potency, metabolic stability, and target engagement, as detailed in the evidence below.

Quantitative Differentiation Evidence for 4'-Hydroxy-7-methoxyflavanone (CAS 61504-06-1) vs. Comparators


Antioxidant Activity (DPPH Scavenging): Direct Comparison with Substrate 7-Methoxyflavanone

In a direct head-to-head comparison using the DPPH radical scavenging assay, 4'-hydroxy-7-methoxyflavone (produced via microbial biotransformation of 7-methoxyflavanone) exhibited superior antioxidant activity to its parent substrate [1].

Antioxidant Free Radical Scavenging Flavonoid Biotransformation

Structural Differentiation: C2-C3 Bond Length vs. 7-Hydroxy-4'-methoxyflavanone

X-ray crystallographic analysis reveals that the regioisomeric pair 4'-hydroxy-7-methoxyflavanone and 7-hydroxy-4'-methoxyflavanone exhibit distinct solid-state geometries [1].

Crystallography Structural Biology Molecular Conformation

Enantiomeric Identity: Absolute Configuration as (S)-Enantiomer

The naturally occurring form of 4'-hydroxy-7-methoxyflavanone isolated from Calceolaria thyrsiflora has been definitively assigned as the (–)-(S)-enantiomer based on optical rotation experiments and in silico calculations [1].

Chiral Chromatography Natural Product Chemistry Stereochemistry

Industrial Application: Flavor Modification Utility in Food and Beverage Products

Mixed hydroxy- and methoxy-substituted flavanones (HMFs), a class that includes 4'-hydroxy-7-methoxyflavanone, are claimed in a 2022 WIPO patent application for their ability to reduce bitterness, astringency, or sourness and to enhance sweetness in ingestible compositions [1].

Flavor Science Food Technology Taste Modulation

Comparative Cytotoxic Activity Against Colon Cancer Cells (In Vitro)

4'-Hydroxy-7-methoxyflavanone has demonstrated in vitro activity against human colon cancer cells and in vivo activity in human tumor xenograft models in nude mice . This activity profile is distinct from its parent compound liquiritigenin, which has reported aromatase inhibitory activity (IC50 = 0.34 μM) but a different anticancer mechanism profile [1].

Cancer Research Colon Cancer Cytotoxicity

Recommended Research and Industrial Application Scenarios for 4'-Hydroxy-7-methoxyflavanone


Antioxidant Screening and Free Radical Scavenging Assays

Use 4'-hydroxy-7-methoxyflavanone as a structurally defined flavanone antioxidant with demonstrated DPPH radical scavenging activity (IC50 = 7.66 μM) that exceeds the potency of its non-hydroxylated precursor 7-methoxyflavanone (IC50 = 9.50 μM) by 19.4% [1]. This quantifiable activity advantage makes it suitable for comparative structure-activity relationship (SAR) studies examining the impact of 4'-hydroxylation on antioxidant efficacy in flavanone scaffolds.

Flavor Modification in Food and Beverage Product Development

Incorporate 4'-hydroxy-7-methoxyflavanone into ingestible compositions where reduction of bitterness, astringency, or sourness is desired, or where sweetness enhancement is sought, as disclosed in patent WO/2022/189156 A1 covering hydroxy- and methoxy-substituted flavanones (HMFs) [1]. This industrial application represents a differentiated use case not shared by all flavanone analogs.

Colon Cancer Xenograft and In Vivo Oncology Models

Employ 4'-hydroxy-7-methoxyflavanone in oncology research programs utilizing human colon cancer cell lines or human tumor xenograft models in nude mice, where it has demonstrated activity in reducing tumor cell growth [1]. This activity profile differs from the aromatase inhibition pathway characteristic of liquiritigenin (IC50 = 0.34 μM) [2], supporting selection based on mechanistic differentiation.

Natural Product Chemistry and Stereochemical Reference Standards

Utilize (–)-(S)-4'-hydroxy-7-methoxyflavanone as an authenticated chiral reference standard for the identification and quantification of this specific enantiomer in natural product extracts from Calceolaria thyrsiflora and Derris trifoliata [1] [2]. The resolved absolute configuration provides a benchmark for analytical method development and chiral purity assessment.

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